molecular formula C11H10Br2N4 B12670779 Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl- CAS No. 138335-75-8

Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-

Cat. No.: B12670779
CAS No.: 138335-75-8
M. Wt: 358.03 g/mol
InChI Key: JPMBZQGPMNCDTD-ARJAWSKDSA-N
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Description

“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” is a complex organic compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrazine derivative with an imidazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.

    Substitution: Halogen atoms (bromine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or ligand in biochemical assays and studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Utilization in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” involves its interaction with specific molecular targets and pathways. The dibromo-imidazole moiety may interact with enzymes or receptors, modulating their activity. The pyrazine ring can also participate in electron transfer processes, influencing redox reactions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine, 2,3-dimethyl-: A simpler pyrazine derivative with two methyl groups.

    Imidazole, 2,4,5-tribromo-: An imidazole derivative with three bromine atoms.

    Pyrazine, 2-ethyl-3-methyl-: Another pyrazine derivative with ethyl and methyl groups.

Uniqueness

“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” is unique due to its combination of a pyrazine ring with a dibromo-imidazole moiety and a methyl group

Properties

CAS No.

138335-75-8

Molecular Formula

C11H10Br2N4

Molecular Weight

358.03 g/mol

IUPAC Name

2-[(Z)-2-(2,5-dibromo-3-methylimidazol-4-yl)ethenyl]-6-methylpyrazine

InChI

InChI=1S/C11H10Br2N4/c1-7-5-14-6-8(15-7)3-4-9-10(12)16-11(13)17(9)2/h3-6H,1-2H3/b4-3-

InChI Key

JPMBZQGPMNCDTD-ARJAWSKDSA-N

Isomeric SMILES

CC1=CN=CC(=N1)/C=C\C2=C(N=C(N2C)Br)Br

Canonical SMILES

CC1=CN=CC(=N1)C=CC2=C(N=C(N2C)Br)Br

Origin of Product

United States

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